molecular formula C14H20N2O4S B3952969 N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide

N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide

Cat. No.: B3952969
M. Wt: 312.39 g/mol
InChI Key: DSEYIKWVSGYNEA-UHFFFAOYSA-N
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Description

N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide: is a chemical compound with a complex structure that includes an acetamidosulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where an acetamidosulfonyl group is introduced to a phenyl ring. This is followed by the attachment of the 2-methylpentanamide group through amide bond formation. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidosulfonyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(Nitromethyl)sulfonyl]phenyl}acetamide
  • N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide
  • N-[4-(Aminosulfonyl)phenyl]aminocarbonyl-4-methylbenzenesulfonamide

Uniqueness

N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide is unique due to its specific structural features, such as the combination of an acetamidosulfonyl group with a 2-methylpentanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-4-5-10(2)14(18)15-12-6-8-13(9-7-12)21(19,20)16-11(3)17/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYIKWVSGYNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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